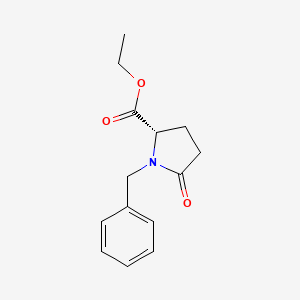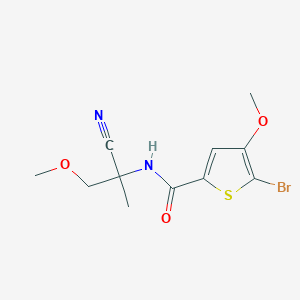
5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is commonly referred to as BMT-047, and it is a thiophene derivative that has been synthesized using a specific method. BMT-047 has been shown to have a variety of biochemical and physiological effects, and it has been investigated for its potential use in a range of research applications.
Mechanism of Action
The mechanism of action of BMT-047 involves its ability to inhibit the activity of specific kinases, including Akt and PDK1. These kinases play a critical role in many cellular processes, including cell growth and survival. By inhibiting the activity of these kinases, BMT-047 can disrupt these processes and potentially lead to new therapeutic targets for a range of diseases.
Biochemical and Physiological Effects:
BMT-047 has been shown to have a variety of biochemical and physiological effects, including its ability to inhibit the activity of specific kinases. In addition, BMT-047 has been shown to have anti-inflammatory effects and can inhibit the growth of certain cancer cells. These effects make BMT-047 a potentially valuable tool for studying a range of biological processes and diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BMT-047 in lab experiments is its specificity for certain kinases. This allows researchers to selectively inhibit the activity of these kinases without affecting other cellular processes. However, one limitation of using BMT-047 is its potential toxicity at high concentrations. Careful dose-response studies are necessary to ensure that BMT-047 is used safely and effectively in lab experiments.
Future Directions
There are many potential future directions for research involving BMT-047. One area of interest is the potential use of BMT-047 as a therapeutic agent for a range of diseases, including cancer and inflammatory disorders. In addition, further studies are needed to better understand the specific mechanisms of action of BMT-047 and its effects on various cellular processes. Finally, the development of new derivatives of BMT-047 with improved specificity and reduced toxicity could lead to new research and therapeutic applications.
Synthesis Methods
The synthesis of BMT-047 involves several steps, including the reaction of 4-methoxythiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-cyano-2-methoxy-1-methylethylamine to form the corresponding amide. Finally, the bromination of the amide is carried out using N-bromosuccinimide to yield BMT-047.
Scientific Research Applications
BMT-047 has been investigated for its potential use in a range of scientific research applications, including as a tool for studying the function of certain proteins and enzymes. Specifically, BMT-047 has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in many cellular processes. By inhibiting the activity of these kinases, BMT-047 can be used to study their function and potential therapeutic targets.
properties
IUPAC Name |
5-bromo-N-(2-cyano-1-methoxypropan-2-yl)-4-methoxythiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3S/c1-11(5-13,6-16-2)14-10(15)8-4-7(17-3)9(12)18-8/h4H,6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPMYIDGMRBHGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1=CC(=C(S1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-6-[[1-(2-methylpropylsulfonyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2949862.png)
![10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one](/img/structure/B2949863.png)
![Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B2949865.png)
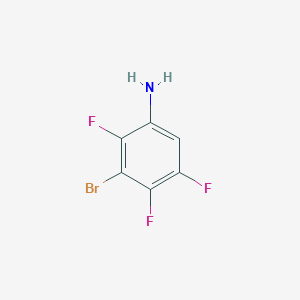
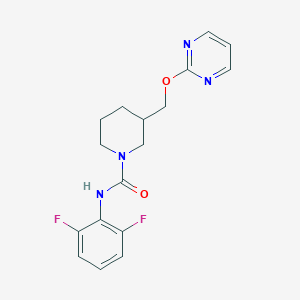
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/no-structure.png)
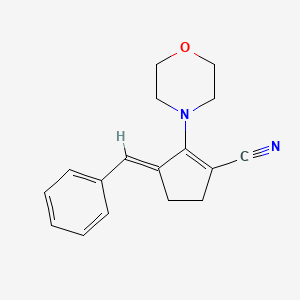
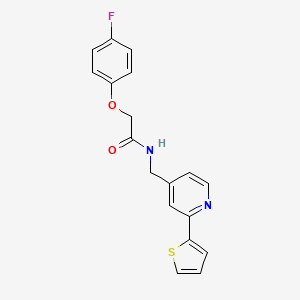
![2-[(4-Fluorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2949875.png)


![Tert-butyl 3-[3-(2-nitroanilino)propanoylamino]propanoate](/img/structure/B2949880.png)
phenyl]methyl})amine](/img/structure/B2949881.png)
